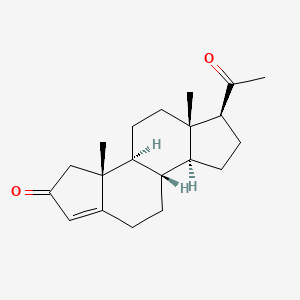
A-Norpregn-3(5)-ene-2,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de la A-Norprogesterona implica varios pasos. Los métodos de producción industrial a menudo implican procesos multietapa similares para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
La A-Norprogesterona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el núcleo esteroideo.
Reducción: Se utiliza para alterar el estado de oxidación del compuesto.
Sustitución: Los reactivos comunes incluyen halógenos y otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Aplicaciones Científicas De Investigación
La A-Norprogesterona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para sintetizar otros compuestos esteroideos.
Biología: Se estudia por su papel en los procesos celulares y la regulación hormonal.
Industria: Se utiliza en la producción de varios productos farmacéuticos.
Mecanismo De Acción
La A-Norprogesterona ejerce sus efectos uniéndose a los receptores de progesterona en los tejidos diana. Esta unión inicia una cascada de eventos moleculares, incluida la activación de genes específicos involucrados en los procesos reproductivos y metabólicos . El compuesto también interactúa con los receptores mineralocorticoides, produciendo efectos como la retención de sodio y la hipertensión .
Comparación Con Compuestos Similares
La A-Norprogesterona es única en comparación con otros compuestos similares debido a su potente actividad progestágena y sus efectos agonistas parciales sobre los receptores mineralocorticoides . Los compuestos similares incluyen:
Acetato de nomegestrol: Un progestágeno sintético derivado de la A-Norprogesterona.
Desogestrel: Un derivado de la 19-nortestosterona con diferentes propiedades farmacocinéticas.
Norgestimate: Otro derivado de la 19-nortestosterona utilizado en anticonceptivos.
Estos compuestos varían en sus afinidades de unión al receptor y sus efectos fisiológicos, destacando las propiedades únicas de la A-Norprogesterona .
Propiedades
Número CAS |
1232-76-4 |
|---|---|
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
6-acetyl-3a,5a-dimethyl-3b,4,5,6,7,8,8a,8b,9,10-decahydro-3H-indeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C20H28O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h10,15-18H,4-9,11H2,1-3H3 |
Clave InChI |
CQNNLXQECGKHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@]34C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chlorophenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B1243486.png)
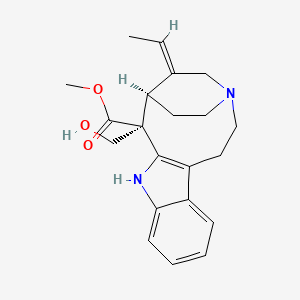
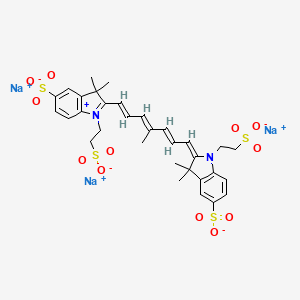
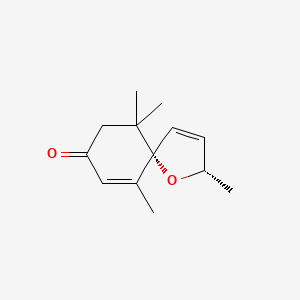

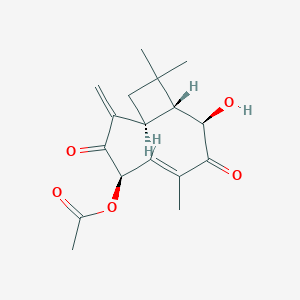
![(5R,6S,7R,9R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione](/img/structure/B1243497.png)
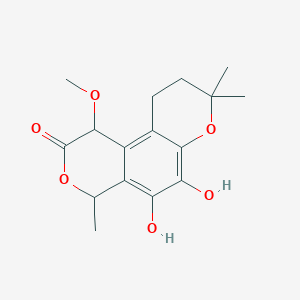
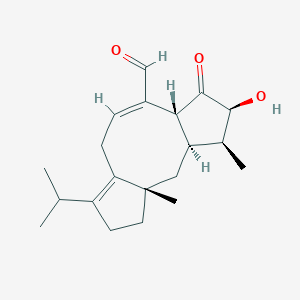
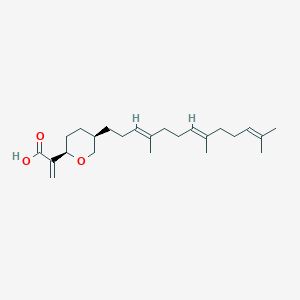
![disodium;7-[4-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxylato-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B1243503.png)
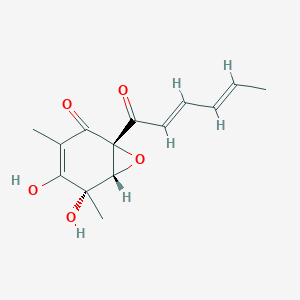
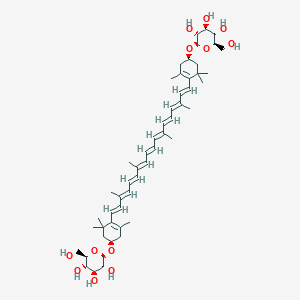
![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)
